molecular formula C16H11F3O3 B1324013 4-Acetoxy-3'-trifluoromethylbenzophenone CAS No. 890099-35-1

4-Acetoxy-3'-trifluoromethylbenzophenone

Cat. No.: B1324013
CAS No.: 890099-35-1
M. Wt: 308.25 g/mol
InChI Key: SZRSSLBWWIOPKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Acetoxy-3’-trifluoromethylbenzophenone typically involves the acetylation of 3’-trifluoromethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Acetoxy-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetoxy-3’-trifluoromethylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

4-Acetoxy-3’-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:

These comparisons highlight the unique properties of 4-Acetoxy-3’-trifluoromethylbenzophenone, particularly its enhanced lipophilicity and potential biological activities due to the presence of the trifluoromethyl group .

Properties

IUPAC Name

[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSSLBWWIOPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641690
Record name 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-35-1
Record name 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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